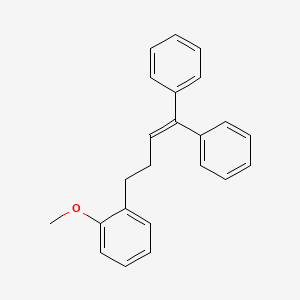

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 4,4-diphenyl-3-butenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene with 4,4-diphenyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br2), iron (Fe) catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-

- Benzene, 1-(4,4-diphenyl-3-butenyl)-3-methoxy-

Uniqueness

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as boiling point and solubility, as well as biological activity.

Biological Activity

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-, also known as a methoxy-substituted biphenyl derivative, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a methoxy group attached to a biphenyl framework, which is known to influence its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Benzene derivatives often exhibit various biological activities due to their ability to interact with multiple biological targets. The primary mechanisms through which benzene derivatives exert their effects include:

- Antioxidant Activity : Many benzene derivatives possess antioxidant properties, which help in mitigating oxidative stress and protecting cells from damage.

- Enzyme Inhibition : Compounds like Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- may inhibit enzymes such as cholinesterases, which are crucial in neurotransmitter regulation.

- Cytotoxicity : Some studies indicate that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings

Recent studies have highlighted the biological activities associated with this compound. Below are key findings:

- Antioxidant Properties : Research indicates that the compound exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress in cellular models. For instance, it has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing glutathione (GSH) levels in treated cells .

- Cholinesterase Inhibition : A study focusing on natural inhibitors of cholinesterases found that certain methoxy-substituted biphenyls demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

- Cytotoxic Effects : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it showed significant cytotoxicity against leukemia cell lines with IC50 values indicating effective concentration ranges .

Table 1: Biological Activity Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Reduced MDA levels; increased GSH levels | |

| Enzyme Inhibition | AChE and BuChE inhibition | |

| Cytotoxicity | Inhibition of leukemia cell growth |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Methodology Used |

|---|---|---|

| Jurkat | 25 | MTT assay |

| K562 | 30 | Resazurin staining |

| NALM-6 | 40 | Annexin V-FITC staining |

Case Study 1: Antioxidant Activity in Hepatotoxicity Models

In a study examining the hepatoprotective effects of various compounds, Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- was administered to rats subjected to carbon tetrachloride (CCl4)-induced hepatotoxicity. The results demonstrated that treatment with this compound significantly ameliorated liver function markers such as ALT and AST levels compared to untreated controls. The antioxidant capacity was attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Case Study 2: Cholinesterase Inhibition and Cognitive Enhancement

A recent investigation into cholinesterase inhibitors highlighted the potential of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- as a candidate for cognitive enhancement therapies. The study reported effective inhibition of AChE at low concentrations, suggesting its utility in developing treatments for neurodegenerative diseases .

Properties

CAS No. |

649556-17-2 |

|---|---|

Molecular Formula |

C23H22O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)-2-methoxybenzene |

InChI |

InChI=1S/C23H22O/c1-24-23-18-9-8-15-21(23)16-10-17-22(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-9,11-15,17-18H,10,16H2,1H3 |

InChI Key |

PKXNWOWISMWMIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.